Ethyl 2,4,6-Trihydroxybenzoate

Übersicht

Beschreibung

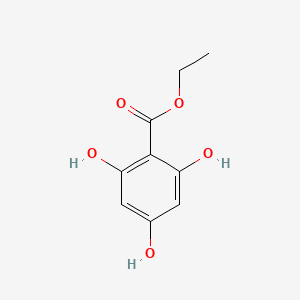

Ethyl 2,4,6-Trihydroxybenzoate is a compound with the molecular formula C9H10O5 . It is also known as ETB and 2,4,6-Trihydroxybenzoic Acid Ethyl Ester . It has been identified as a dual-LXR modulator that regulates the expression of key genes in cholesterol homeostasis in multiple cells without inducing lipid accumulation in HepG2 cells .

Molecular Structure Analysis

The molecular structure of Ethyl 2,4,6-Trihydroxybenzoate consists of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 . Physical And Chemical Properties Analysis

Ethyl 2,4,6-Trihydroxybenzoate has a molecular weight of 198.17 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 198.05282342 g/mol .Wissenschaftliche Forschungsanwendungen

LXR Agonist with Cholesterol Regulation Applications : ETB is identified as a novel liver X receptor (LXR) activator, isolated from Celtis biondii. It binds to and stimulates the transcriptional activity of LXR-α and LXR-β, leading to the suppression of cellular cholesterol accumulation and the transcriptional activation of LXR-α/-β-responsive genes. Notably, ETB does not induce lipogenic gene expression or cellular triglyceride accumulation in hepatocytes, suggesting its potential as a dual-LXR modulator for cholesterol homeostasis without causing lipid accumulation in HepG2 cells (Hoang et al., 2012).

Anticancer Activities : The synthesis and characterization of novel hydrazide-hydrazones derived from ethyl paraben, which includes Ethyl 2,4,6-Trihydroxybenzoate, have shown potential anticancer activity. These compounds were evaluated for cytotoxic activity on liver cancer cell lines, indicating that certain derivatives exhibit significant anticancer properties (Han et al., 2020).

Radiomodifying Agent : Ethyl 3, 4, 5-trihydroxybenzoate (a related compound) has been studied for its radiomodifying properties. It has been shown to inhibit NF-kB expression and maintain stable liver and kidney function markers post-irradiation in mice. It also crosses the blood-brain barrier and is distributed in liver and kidney tissues, suggesting its potential as a radiomodifying agent for clinical applications (Pandey et al., 2019).

Hydrotropic Agent for Drug Solubility : Sodium 2,4,6-trihydroxybenzoate, a salt form of Ethyl 2,4,6-Trihydroxybenzoate, has been used as a hydrotropic agent for enhancing the solubility of etoposide, an anticancer drug. It significantly increased the solubility of etoposide, although its own low solubility limits its use (Darwish et al., 1989).

Eigenschaften

IUPAC Name |

ethyl 2,4,6-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOJATHNUASNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710717 | |

| Record name | Ethyl 2,4,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4,6-Trihydroxybenzoate | |

CAS RN |

90536-74-6 | |

| Record name | Ethyl 2,4,6-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)

![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)